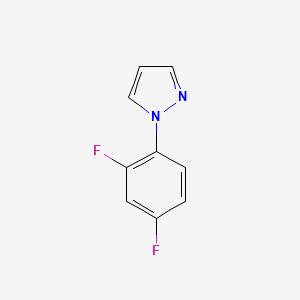

1-(2,4-Difluorophenyl)-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Academic Research

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. sphinxsai.com This discovery of antipyrine, which exhibited analgesic, antipyretic, and antirheumatic properties, sparked significant interest in this class of heterocyclic compounds. sphinxsai.com A classic method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

Over the decades, research into pyrazoles has evolved considerably, with the development of numerous synthetic methodologies. numberanalytics.comnih.gov The Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), remains a fundamental approach. numberanalytics.comnih.gov Modern techniques continue to refine and expand the accessibility of diverse pyrazole structures. numberanalytics.com

The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. wikipedia.orgresearchgate.net This unique structure imparts a range of chemical and physical properties that make it a valuable scaffold in several scientific areas. numberanalytics.com

Medicinal Chemistry: Pyrazole derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. sphinxsai.comnumberanalytics.comrsc.org A number of commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol, feature a pyrazole ring. sphinxsai.comwikipedia.org

Agrochemicals: In the agrochemical industry, pyrazole derivatives are utilized as herbicides, insecticides, and fungicides. sphinxsai.comnih.govglobalresearchonline.net

Materials Science: The pyrazole moiety is also explored in materials science for the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.comrroij.com

Coordination Chemistry: Pyrazoles can act as ligands to form coordination complexes with various metal ions. rsc.orgresearchgate.net

The introduction of fluorine atoms into the pyrazole structure can significantly modify its properties, a strategy that has gained considerable traction in recent years. sci-hub.seacs.org Fluorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Fluorinated pyrazole derivatives have demonstrated a wide array of biological activities. nih.gov For instance, some have been investigated for their potential as human bradykinin (B550075) B2 receptor antagonists and as modulators of metabotropic glutamate (B1630785) receptors for treating central nervous system disorders. nih.gov The strategic placement of fluorine atoms can lead to enhanced potency and selectivity of these compounds. nih.gov

Rationale for Focused Research on 1-(2,4-Difluorophenyl)-1H-pyrazole

The specific compound this compound has garnered research interest due to its distinct structural features and the potential for novel applications.

The structure of this compound combines the versatile pyrazole core with a 2,4-difluorophenyl substituent. This substitution pattern is of particular interest as the two fluorine atoms on the phenyl ring can significantly alter the electronic properties of the molecule. The pyrazole ring itself is an aromatic system, and the positions on the ring are amenable to further functionalization, allowing for the synthesis of a diverse library of derivatives. nih.govmdpi.com This chemical versatility makes it a valuable building block in organic synthesis. sphinxsai.com

| Compound Name | Molecular Formula | Synonyms | CAS Number |

|---|---|---|---|

| This compound | C9H6F2N2 | - | - |

| This compound-4-carbaldehyde | C10H6F2N2O | 1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde | - |

| This compound-3-carboxylic acid | C10H6F2N2O2 | 1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid | - |

| This compound-4-carbonitrile | C10H5F2N3 | - | 1242014-97-6 |

While the broader field of pyrazole chemistry is well-established, the specific research landscape for this compound presents several opportunities for further investigation. A comprehensive understanding of its reactivity, physical properties, and full range of biological activities is still developing.

There is an opportunity to explore its potential in areas where fluorinated compounds have shown promise, such as in the development of new pharmaceuticals and advanced materials. Further research could focus on:

The synthesis and characterization of new derivatives of this compound.

In-depth studies of its biological activity against various targets.

Exploration of its applications in materials science, leveraging the unique properties conferred by the difluorophenyl group.

By addressing these research gaps, the scientific community can unlock the full potential of this promising chemical entity.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOBTMSOZBONSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,4 Difluorophenyl 1h Pyrazole and Its Derivatives

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the pyrazole (B372694) ring is the cornerstone of synthesizing 1-(2,4-difluorophenyl)-1H-pyrazole. Various synthetic strategies have been developed to construct this heterocyclic system, each with its own advantages and limitations. These methods can be broadly categorized into cyclocondensation reactions, multi-component reactions, and cyclization approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a classical and widely employed method for pyrazole synthesis. researchgate.net This approach involves the reaction of a hydrazine derivative, in this case, (2,4-difluorophenyl)hydrazine, with a suitable 1,3-dielectrophilic species. The choice of the dielectrophile determines the substitution pattern of the resulting pyrazole ring.

The reaction of (2,4-difluorophenyl)hydrazine with 1,3-diketones or their synthetic equivalents is a direct and efficient route to 1-(2,4-difluorophenyl)-3,5-disubstituted-1H-pyrazoles. The reaction proceeds through a condensation-cyclization sequence, where the hydrazine first reacts with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is dependent on the nature of the substituents on the 1,3-diketone.

| 1,3-Diketone/Analogue | (2,4-Difluorophenyl)hydrazine | Product | Conditions | Yield |

| Acetylacetone | (2,4-Difluorophenyl)hydrazine | 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole | Acid or base catalysis, various solvents | Good to excellent |

| Dibenzoylmethane | (2,4-Difluorophenyl)hydrazine | 1-(2,4-Difluorophenyl)-3,5-diphenyl-1H-pyrazole | Acetic acid, reflux | High |

| Ethyl acetoacetate | (2,4-Difluorophenyl)hydrazine | 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Varies | Good |

This table presents representative examples of the reaction between 1,3-diketones and (2,4-difluorophenyl)hydrazine to form substituted pyrazoles.

Chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated carbonyl compounds are versatile precursors for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction of (2,4-difluorophenyl)hydrazine with a chalcone (B49325) typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration. researchgate.netnih.gov The resulting pyrazolines can be oxidized to the corresponding 1-(2,4-difluorophenyl)-3,5-diaryl-1H-pyrazoles using various oxidizing agents. nih.gov

| Chalcone Derivative | (2,4-Difluorophenyl)hydrazine | Intermediate | Final Product | Oxidizing Agent |

| 1,3-Diphenyl-2-propen-1-one | (2,4-Difluorophenyl)hydrazine | 1-(2,4-Difluorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | 1-(2,4-Difluorophenyl)-3,5-diphenyl-1H-pyrazole | I₂, NBS, etc. |

| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | (2,4-Difluorophenyl)hydrazine | 1-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 1-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | Air, various catalysts |

This table illustrates the synthesis of pyrazoles from chalcones and (2,4-difluorophenyl)hydrazine, highlighting the intermediate pyrazoline and the final pyrazole product.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules, including pyrazole derivatives, in a single synthetic operation. researchgate.netbeilstein-journals.org These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants. For the synthesis of 1-(2,4-difluorophenyl)-1H-pyrazoles, MCRs can be designed to incorporate the (2,4-difluorophenyl)hydrazine moiety along with other building blocks to construct the pyrazole core with diverse substitution patterns. A common MCR strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and (2,4-difluorophenyl)hydrazine.

| Component 1 | Component 2 | Component 3 | Product | Catalyst/Conditions |

| Benzaldehyde | Ethyl acetoacetate | (2,4-Difluorophenyl)hydrazine | Ethyl 1-(2,4-difluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | Acid or base catalysis |

| 4-Chlorobenzaldehyde | Acetylacetone | (2,4-Difluorophenyl)hydrazine | 1-(1-(2,4-Difluorophenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl)ethan-1-one | Varies |

This table showcases examples of multi-component reactions for the synthesis of substituted 1-(2,4-difluorophenyl)-1H-pyrazoles.

Intramolecular and Intermolecular Cyclization Approaches

Cyclization reactions, both intramolecular and intermolecular, provide alternative pathways to the pyrazole ring system. olemiss.edu Intramolecular cyclization often involves the formation of a hydrazone or a related intermediate, which then undergoes ring closure. For instance, α,β-alkynic hydrazones, which can be prepared from the corresponding alkynic ketones and (2,4-difluorophenyl)hydrazine, can undergo electrophilic cyclization to yield substituted pyrazoles. nih.gov

Intermolecular cyclization approaches can involve [3+2] cycloaddition reactions. One of the most prominent examples is the 1,3-dipolar cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes. This method allows for the regioselective synthesis of tetrasubstituted pyrazoles. nih.gov

| Cyclization Type | Starting Materials | Key Intermediate | Product | Conditions |

| Intramolecular | α,β-Alkynic ketone, (2,4-Difluorophenyl)hydrazine | α,β-Alkynic hydrazone | Substituted this compound | CuI, I₂, etc. |

| Intermolecular [3+2] Cycloaddition | Hydrazonoyl halide, Alkyne | Nitrile imine | Tetrasubstituted this compound | Base |

This table summarizes intramolecular and intermolecular cyclization strategies for the synthesis of the this compound core.

Regioselective Synthesis Control

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. When an unsymmetrical 1,3-dicarbonyl compound reacts with (2,4-difluorophenyl)hydrazine, two regioisomeric pyrazoles can potentially be formed. The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the nature of the catalyst. core.ac.uk

For instance, in the reaction of an unsymmetrical β-ketoester with (2,4-difluorophenyl)hydrazine, the initial condensation can occur at either the ketone or the ester carbonyl group. Generally, the more electrophilic ketone carbonyl is favored for the initial attack by the hydrazine. Subsequent cyclization then dictates the final substitution pattern of the pyrazole ring. By carefully selecting the reaction conditions and the protecting groups, it is possible to direct the reaction towards the desired regioisomer. core.ac.uk

Factors Influencing Regioselectivity:

Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.

pH of the Reaction Medium: The pH can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway and regioselectivity.

Catalyst: The choice of an acid or base catalyst can play a crucial role in determining the regiochemical outcome.

Functionalization and Derivatization Strategies on the Pyrazole Ring System

The pyrazole ring in this compound is susceptible to a variety of electrophilic substitution and other functionalization reactions, allowing for the introduction of diverse chemical groups.

The introduction of carbaldehyde and carbonitrile functionalities onto the pyrazole ring provides valuable synthetic handles for further molecular elaboration.

Carbaldehyde Group Introduction via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. chemistrysteps.commychemblog.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich C4-position of the pyrazole ring.

While a direct Vilsmeier-Haack formylation of this compound has not been extensively detailed in the reviewed literature, the synthesis of the closely related 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported. nih.gov This synthesis was achieved by treating the corresponding (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine with a Vilsmeier reagent prepared from DMF and POCl₃. The reaction was initially stirred at 0°C and then refluxed for 6 hours, resulting in an excellent yield. nih.gov This suggests that a similar strategy could be applicable to this compound, targeting the C4 position for formylation.

Table 1: Vilsmeier-Haack Reaction Conditions for Pyrazole Formylation

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|

Halogenation of the pyrazole ring provides versatile intermediates for cross-coupling reactions and further functionalization.

Direct Halogenation with N-Halosuccinimides: N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are effective and mild reagents for the halogenation of pyrazoles. researchgate.net These reactions typically proceed via an electrophilic aromatic substitution mechanism and selectively occur at the C4-position of the pyrazole ring. The reactions are often carried out under neutral conditions in solvents like carbon tetrachloride or even water, without the need for a catalyst. researchgate.net

Table 2: Halogenation of Pyrazoles with N-Halosuccinimides

| Pyrazole Substrate | Halogenating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| General Pyrazoles | NBS, NCS | CCl₄ or H₂O | 4-Halopyrazoles | Excellent | researchgate.net |

Iodination: In addition to NIS, a combination of molecular iodine (I₂) and an oxidant like ceric ammonium nitrate (CAN) can also be used for the regioselective iodination of 1-arylpyrazoles at the C4-position. fao.org This method has been successfully applied to 1-aryl-3-trifluoromethyl-1H-pyrazoles.

Alkylation: The direct C-alkylation of the pyrazole ring via Friedel-Crafts type reactions is generally not facile due to the electron-deficient nature of the pyrazole ring, which is deactivated towards electrophilic attack. However, N-alkylation of pyrazoles is a common reaction. For C-alkylation, functionalization at the C4-position often requires prior metallation (e.g., lithiation) followed by reaction with an alkyl halide. Alternatively, acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has been reported as a method to introduce alkyl groups to the nitrogen atom. semanticscholar.orgmdpi.com

Acylation: Similar to alkylation, Friedel-Crafts acylation of the pyrazole ring is challenging. researchgate.netorganic-chemistry.orgresearchgate.nettamu.edu The use of strong Lewis acids like aluminum chloride (AlCl₃) can lead to complexation with the nitrogen atoms of the pyrazole, further deactivating the ring. researchgate.net More specialized conditions or prior activation of the pyrazole ring would likely be necessary to achieve C-acylation.

Amination: The direct C-H amination of pyrazoles is a developing area of research. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.govresearchgate.netumich.edunih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. Therefore, to achieve amination at a specific position on the pyrazole ring of this compound, a pre-functionalization step to introduce a halogen atom (as described in section 2.2.2) would be necessary.

Hydroxylation: The synthesis of hydroxylated pyrazoles is of interest for their potential biological activities. The compound 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is known, indicating that hydroxylation at the C4 position is achievable, although the synthetic route to this specific compound from the parent pyrazole is not detailed in the provided search results. uni.lunih.gov Direct hydroxylation of arylboronic acids is a known transformation, suggesting that a boronic acid derivative of this compound could be a potential precursor to the hydroxylated product.

Modifications and Functionalization of the Difluorophenyl Moiety

The 2,4-difluorophenyl group also offers opportunities for further functionalization, although this can be more challenging due to the deactivating effect of the fluorine atoms.

Introducing an additional fluorine atom onto the already difluorinated phenyl ring requires robust fluorination methods.

Electrophilic Fluorination: Electrophilic fluorinating agents, such as Selectfluor®, are powerful reagents for the introduction of fluorine onto aromatic and heterocyclic rings. thieme-connect.deresearchgate.netmit.eduref.ac.uk While these reagents are known to fluorinate the C4-position of the pyrazole ring, their application for the fluorination of the difluorophenyl moiety in this compound would depend on the relative reactivity of the two aromatic systems. The presence of the electron-withdrawing pyrazole ring and the two fluorine atoms on the phenyl ring would deactivate it towards further electrophilic attack. Therefore, harsh reaction conditions or the use of highly reactive fluorinating agents might be necessary.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution offers an alternative strategy for introducing fluorine. This would typically involve the displacement of a suitable leaving group, such as a nitro group or another halogen, by a fluoride ion source. nih.govnih.govsemanticscholar.org For this to be applicable to this compound, a derivative with an appropriately positioned leaving group on the phenyl ring would be required.

Further Substitution on the Phenyl Ring

Introducing additional substituents to the 2,4-difluorophenyl moiety of this compound presents a unique synthetic challenge due to the electron-withdrawing and deactivating nature of the two fluorine atoms. However, strategic methodologies can achieve regioselective functionalization.

One of the most powerful techniques for this purpose is Directed Ortho-Metalation (DoM) . In this strategy, the pyrazole ring itself functions as a Directed Metalation Group (DMG). The nitrogen atoms of the pyrazole can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), positioning it to selectively abstract a proton from the ortho position on the phenyl ring. baranlab.orgharvard.edu For the this compound substrate, deprotonation is anticipated to occur at the C5 position of the phenyl ring, which is ortho to the pyrazole substituent and situated between the two fluorine atoms. This generates a potent lithiated intermediate that can react with a wide array of electrophiles, allowing for the introduction of various functional groups (e.g., halogens, carbonyls, silyl groups).

The viability of synthesizing polysubstituted phenyl pyrazoles is demonstrated by the existence of related compounds, such as 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives, which are investigated for their insecticidal properties. researchgate.net The synthesis of such compounds typically involves utilizing a pre-functionalized starting material, for example, 2-chloro-4,5-difluorophenylhydrazine, in a classical pyrazole synthesis.

Table 1: Regioselectivity in Directed Ortho-Metalation (DoM) of this compound

| Directing Group | Position of Metalation | Subsequent Reaction with Electrophile (E+) | Resulting Structure |

| 1H-Pyrazole | C5 of the phenyl ring | Trapping with 'E' | 1-(5-E-2,4-Difluorophenyl)-1H-pyrazole |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety. The synthesis of this compound and its analogues benefits significantly from these approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C bond formation)

Transition metal catalysis offers powerful tools for the construction of the pyrazole core and its derivatives. While the classical synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the crucial C-N bonds, more advanced one-pot procedures often rely on catalysts, typically palladium (Pd).

For instance, palladium-catalyzed methodologies can be employed to construct complex pyrazoles from simple starting materials. One such approach involves the palladocatalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a hydrazine. nih.gov This method allows for the one-pot formation of multiple C-C and C-N bonds to yield highly substituted pyrazoles. nih.gov Furthermore, the synthesis of the necessary precursors for pyrazole synthesis can involve transition metal-catalyzed reactions. Sonogashira coupling, a palladium/copper co-catalyzed reaction, is a prominent example used to form C-C bonds between terminal alkynes and aryl halides, generating key intermediates for subsequent cyclization into the pyrazole ring system. nih.gov

Table 2: Example of Transition Metal-Catalyzed Reaction in Pyrazole Synthesis

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Carbonylative Cyclization | Pd complex / Mo(CO)₆ | Aryl iodide, Acetylenic acid, Hydrazine | 1,3,5-Substituted Pyrazole | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne, Acyl chloride | Ynones (Pyrazole Precursor) | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key green chemistry technique that dramatically accelerates chemical reactions. By utilizing microwave irradiation, reaction times can be reduced from hours to minutes, often leading to higher product yields and purity compared to conventional heating methods. nih.gov This efficiency stems from the direct and rapid heating of the solvent and reactants. The synthesis of various pyrazole derivatives, including fluorinated analogues, has been shown to be highly amenable to microwave conditions. nih.gov This technology allows for rapid optimization of reaction conditions and the swift generation of libraries of compounds for screening purposes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (Reflux) | 10–16 hours | 10–25% | nih.gov |

| Microwave Irradiation | Not specified | 75–87% | nih.gov |

Solvent-Free and Other Environmentally Benign Methods

Adherence to green chemistry principles extends to minimizing or eliminating the use of hazardous organic solvents. Solvent-free, or solid-state, reactions represent an ideal approach, where reactants are mixed together, often with a catalyst, and heated (conventionally or with microwaves) without any solvent. This minimizes waste and simplifies product work-up.

Another green approach is the use of environmentally benign solvents, such as water or ethanol, in place of more hazardous options like chlorinated hydrocarbons. Furthermore, the development of novel, non-toxic, and recyclable catalysts is a central theme. For example, organocatalysts like taurine have been successfully used to promote multicomponent reactions for the synthesis of pyrazole-containing heterocycles in an environmentally friendly manner. mdpi.com These strategies, focused on reducing the environmental footprint of chemical synthesis, are increasingly being applied to the production of valuable heterocyclic compounds like this compound.

Chemical Reactivity, Transformation Mechanisms, and Reaction Pathways

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) and Difluorophenyl Moieties

The pyrazole nucleus is a five-membered aromatic heterocycle with an excess of π-electrons. mdpi.com This characteristic makes it susceptible to electrophilic attack, which preferentially occurs at the C4 position. mdpi.comnih.govrrbdavc.orgquora.com The C3 and C5 positions are generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net Conversely, these C3 and C5 positions are the favored sites for nucleophilic attack. mdpi.comnih.gov

The presence of the 1-(2,4-difluorophenyl) substituent significantly influences this inherent reactivity. The fluorine atoms are strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution. However, these fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by strong electron-withdrawing groups on the pyrazole ring or under forcing reaction conditions. researchgate.net

The pyrazole ring itself can also undergo electrophilic substitution at the C4 position, such as halogenation or nitration. researchgate.netrsc.orgglobalresearchonline.net For instance, fluorination of substituted pyrazoles can be achieved using electrophilic fluorinating agents like Selectfluor®. rsc.orgnih.govresearchgate.net The success of such reactions often depends on the electronic nature of the substituents already present on the pyrazole ring. nih.govnih.gov Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole ring, making electrophilic substitution more challenging. nih.gov

Investigation of Reaction Mechanisms for Pyrazole Formation and Transformations

The synthesis of 1-aryl-pyrazoles, including 1-(2,4-difluorophenyl)-1H-pyrazole, is most commonly achieved through the Knorr pyrazole synthesis. mdpi.comyoutube.com This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, in this case, 2,4-difluorophenylhydrazine. mdpi.comyoutube.comacs.org The mechanism proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comacs.org

The regioselectivity of this reaction, which determines which nitrogen of the hydrazine attacks which carbonyl group, can be influenced by both steric and electronic factors. researchgate.net The reaction conditions, such as the solvent and catalyst used, can also play a crucial role in determining the product distribution. researchgate.net For example, reactions in aprotic dipolar solvents have been shown to give better results than those in polar protic solvents like ethanol. nih.gov

Kinetic Studies

Kinetic studies of pyrazole formation reveal that the rate-determining step can vary depending on the specific reactants and conditions. In many cases, the initial nucleophilic attack of the hydrazine on the dicarbonyl compound is the slowest step. researchgate.net The reaction kinetics can be influenced by the electronic character of substituents on the phenylhydrazine. researchgate.net

In some instances, particularly with sterically hindered reactants, the cyclization or dehydration step may become rate-limiting. nih.gov Quantum-chemical calculations have been employed to study the activation barriers for different steps in the reaction pathway, providing insights into the kinetic favorability of various tautomers and intermediates. nih.gov

Role of Substituent Effects

Substituent effects play a critical role in both the formation and subsequent reactivity of this compound. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can impact the nucleophilicity of the hydrazine nitrogen during the synthesis. nih.gov This can affect the rate and regioselectivity of the cyclocondensation reaction. researchgate.net

| Substituent Position | Electronic Effect | Impact on Reactivity |

| 2,4-Difluorophenyl at N1 | Electron-withdrawing | Decreases the overall electron density of the pyrazole ring, potentially making it less reactive towards electrophiles but more susceptible to nucleophilic attack on the pyrazole ring itself. |

| Substituents at C3/C5 | Electron-donating | Can increase the basicity of the pyrazole ring. nih.gov |

| Substituents at C3/C5 | Electron-withdrawing | Can decrease the nucleophilicity of the pyrazole ring, making electrophilic substitution more difficult. nih.gov |

Stability and Degradation Profiles under Chemical and Environmental Stress

Thermal and Photochemical Stability

N-arylpyrazoles generally exhibit good thermal stability. mdpi.com The thermal decomposition of related heterocyclic compounds often initiates with the cleavage of the weakest bonds, which can be influenced by the substituents present. mdpi.comresearchgate.netresearchgate.net For nitropyrazoles, the initial decomposition step is often the breaking of the C-NO2 bond. researchgate.netresearchgate.netnih.gov The thermal stability of pyrazole derivatives can be influenced by the position of substituents on the ring. bibliotekanauki.pl Studies on similar energetic materials suggest that decomposition can proceed through multi-step mechanisms. rsc.org

Photochemical stability is also an important consideration. Phenylpyrazole insecticides, which share a similar structural motif, are known to undergo photodegradation in aquatic environments. researchgate.net The primary degradation pathways can involve cyclization, dechlorination, and hydroxylation. researchgate.net The half-life of these compounds under photochemical stress can vary depending on the specific substituents. researchgate.net

Oxidative and Reductive Degradation Pathways

The oxidative degradation of pyrazole-containing compounds can be complex. Under oxidizing conditions, the decomposition process can occur in multiple stages, leading to the formation of various volatile products such as CO, CO2, and nitrogen oxides. mdpi.com The presence of the difluorophenyl group may enhance metabolic stability against oxidative metabolism.

Reductive degradation pathways are less commonly reported for this specific compound. However, in related systems, reduction can occur at the pyrazole ring or at substituents. The specific pathway would depend on the reducing agent used and the reaction conditions.

Tautomerism and Isomerization of this compound: A Scientific Review

Detailed scientific information regarding the tautomerism and isomerization of the specific chemical compound this compound is not extensively available in the public domain. Research into the tautomeric and isomeric properties of pyrazole derivatives often focuses on compounds with different substitution patterns, which significantly influence their chemical behavior.

For this compound, where the nitrogen at the 1-position of the pyrazole ring is substituted with a 2,4-difluorophenyl group, annular tautomerism is not a relevant consideration. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon that is blocked by the presence of the substituent on the N1 nitrogen.

Isomerization in this context would typically refer to constitutional or structural isomers, where the atoms are connected in a different order. For instance, a common isomer would be this compound's counterpart where the difluorophenyl group is attached to a different position on the pyrazole ring, or where the fluorine atoms are in different positions on the phenyl ring. However, specific studies detailing the pathways and mechanisms of isomerization for this compound are not readily found in the surveyed literature.

While general principles of pyrazole chemistry can provide a theoretical framework, the specific electronic effects of the 2,4-difluorophenyl substituent would uniquely influence the reactivity and potential for rearrangement of this molecule. Without dedicated experimental or computational studies on this compound, a detailed discussion of its tautomerism and isomerization remains speculative.

Further research, including spectroscopic analysis and computational modeling, would be necessary to elucidate the specific tautomeric and isomerization characteristics of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(2,4-difluorophenyl)-1H-pyrazole and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and dynamic behavior.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural confirmation.

The ¹H NMR spectrum of a pyrazole (B372694) derivative typically shows distinct signals for the protons on the pyrazole ring and the substituted phenyl ring. For instance, in related pyrazole structures, the pyrazole H-4 proton often appears as a singlet. jrespharm.com In the case of this compound, the protons on the difluorophenyl group exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the pyrazole ring itself (H-3, H-4, and H-5) give characteristic signals whose chemical shifts and coupling constants are indicative of their electronic environment. For the parent 1H-pyrazole, protons at positions 3 and 5 typically resonate at a different frequency than the proton at position 4. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The signals for the carbons in the pyrazole and difluorophenyl rings are observed in distinct regions of the spectrum. The carbons attached to fluorine atoms (C-2 and C-4 of the phenyl ring) exhibit large coupling constants (¹JCF), which is a characteristic feature. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) confirm the heterocyclic structure. jrespharm.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives Please note: The following table contains representative data for related pyrazole structures to illustrate typical chemical shift ranges. Exact values for this compound may vary.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrazole H-3/H-5 | ~7.5 - 8.2 | Often appear as doublets or multiplets. researchgate.net |

| Pyrazole H-4 | ~6.3 - 6.6 | Typically a triplet or singlet. jrespharm.comresearchgate.net | |

| Aromatic H (Phenyl) | ~7.0 - 7.8 | Complex multiplets due to H-H and H-F coupling. rsc.org | |

| ¹³C | Pyrazole C-3/C-5 | ~130 - 145 | Chemical shifts are influenced by the substituent on N1. researchgate.net |

| Pyrazole C-4 | ~105 - 110 | Generally appears at a higher field than C-3/C-5. researchgate.net | |

| Aromatic C (Phenyl) | ~105 - 165 | Carbons attached to fluorine show large C-F coupling constants. nih.gov |

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing this compound. ¹⁹F NMR provides direct information about the chemical environment of the fluorine atoms. nih.gov The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring.

The chemical shifts of these fluorine signals are highly sensitive to the electronic effects within the molecule. Furthermore, the signals will exhibit splitting due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), providing valuable structural information. nih.gov For example, in a derivative, 1-(4-fluorophenyl)-5-phenylethyne, the ¹⁹F NMR showed a signal at δ = -111.0 ppm. rsc.org This technique is particularly useful for confirming the substitution pattern on the phenyl ring and for studying interactions involving the fluorine atoms.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. walisongo.ac.idsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent protons on the pyrazole ring (H-3 with H-4, and H-4 with H-5) and on the difluorophenyl ring. This helps to trace the proton-proton networks within the molecule. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule by linking the already identified proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For this compound, HMBC would show correlations between the pyrazole protons and the carbons of the phenyl ring, and vice-versa, confirming the N-C bond between the two ring systems. sdsu.edu It would also show correlations between the pyrazole protons and the different carbons within the pyrazole ring, confirming their relative positions.

Variable Temperature (VT) NMR spectroscopy is a technique used to study dynamic processes within a molecule that occur on the NMR timescale. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that reflect molecular motions, such as restricted rotation or tautomeric exchange. conicet.gov.arresearchgate.net

For this compound, VT-NMR could be employed to study the rotational barrier around the N-C bond connecting the pyrazole and the difluorophenyl rings. At low temperatures, this rotation might become slow enough to cause the appearance of distinct signals for otherwise equivalent atoms (a process called decoalescence), providing information about the energy barrier of this rotation. researchgate.net While specific VT-NMR studies on this exact compound are not widely reported, the technique is broadly applied to understand the conformational dynamics of similar biaryl systems. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry.

A single-crystal X-ray diffraction analysis of this compound or a suitable derivative would provide invaluable structural information. The analysis reveals the planarity of the pyrazole ring and the orientation of the difluorophenyl ring relative to it. nih.gov In the crystal structure of a related compound, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, the dihedral angles between the pyrazole ring and the attached phenyl rings were determined to be 62.28°, 69.48°, and 71.30°. nih.gov

This technique also elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonds, π-π stacking, and C-H···π interactions. nih.govniscpr.res.in For instance, in the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, weak C-H···O interactions were observed to play a role in the molecular packing. nih.gov Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material. The fluorination of 3,5-diarylpyrazole substrates has been shown to yield 4,4-difluoro-1H-pyrazoles, a new class of fluorinated heterocycles whose structure was confirmed by X-ray crystallography. worktribe.com

Table 2: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative Data presented is for 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole as a representative example of a crystallographically characterized pyrazole derivative. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₄N₄O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.2170 (5) |

| b (Å) | 12.9467 (10) |

| c (Å) | 19.3006 (14) |

| Volume (ų) | 1803.4 (2) |

| Z | 4 |

| Dihedral Angle (Pyrazole/Phenyl at C3) | 39.61 (8)° |

| Dihedral Angle (Pyrazole/Phenyl at C5) | 9.4 (1)° |

| Dihedral Angle (Pyrazole/Dinitrophenyl at N1) | 46.95 (5)° |

Analysis of Hydrogen Bonding and π-π Stacking Interactions

While this compound does not possess hydrogen bond donor sites, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. nih.gov The primary non-covalent forces governing its crystal packing and intermolecular interactions are π-π stacking interactions. libretexts.org These occur between the aromatic difluorophenyl ring and the pyrazole ring of adjacent molecules. libretexts.orgwikipedia.org

These interactions arise from a combination of dispersion forces and electrostatic interactions between the electron-rich π systems of the aromatic rings. libretexts.org The stacking can adopt various geometries, such as sandwich or displaced arrangements, to maximize attractive forces. libretexts.org The presence of electron-withdrawing fluorine atoms on the phenyl ring creates a π-acidic (electron-poor) character, which can favorably interact with the more electron-rich π-basic pyrazole ring of a neighboring molecule. libretexts.orgnih.gov This type of arene-perfluoroarene interaction can lead to organized supramolecular assemblies. wikipedia.orgnih.gov The interplay of these stacking forces is crucial in determining the solid-state properties of the compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry confirms the molecular weight of this compound (C₉H₆F₂N₂) to be approximately 180.16 g/mol . nih.govchemspider.com The technique is also pivotal for elucidating its structure through analysis of its fragmentation patterns upon ionization. libretexts.org When the molecule is ionized, it forms a molecular ion (M•⁺) which is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

The fragmentation of pyrazole derivatives is well-documented and typically involves several key pathways. researchgate.net For this compound, the primary fragmentation is expected to be the cleavage of the C-N bond connecting the two rings. Other common fragmentation patterns for nitrogen-containing heterocycles include the expulsion of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netlifesciencesite.com

A proposed fragmentation pathway would start with the molecular ion at m/z 180. This could then undergo cleavage to produce the ions and neutral fragments listed in the table below.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. nih.gov For this compound, HRMS can precisely measure the mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula, C₉H₆F₂N₂. The calculated monoisotopic mass is 180.0550 Da. chemspider.com This high level of precision enables differentiation from other compounds that may have the same nominal mass but different elemental compositions, providing definitive structural confirmation. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides further structural detail by analyzing the fragmentation of a pre-selected ion. nih.gov In a typical MS/MS experiment for this compound, the molecular ion with an m/z of 180 would be isolated. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into daughter ions. nih.gov

This process helps to establish the connectivity of the molecule. For instance, observing the formation of daughter ions at m/z 113 ([C₆H₃F₂]⁺) and m/z 67 ([C₃H₃N₂]⁺) from the parent ion at m/z 180 would strongly support the structure as being composed of a difluorophenyl group linked to a pyrazole ring. This technique is invaluable for distinguishing between isomers and confirming the proposed fragmentation pathways. lifesciencesite.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. derpharmachemica.com The spectra are characterized by absorption bands corresponding to specific bond vibrations.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H bonds on both the phenyl and pyrazole rings.

Aromatic C=C Stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ corresponds to the stretching vibrations within the aromatic rings.

C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring are typically observed in the 1350-1290 cm⁻¹ region. researchgate.net

C-F Stretching: Strong absorption bands, characteristic of the C-F bonds on the difluorophenyl ring, are expected in the 1250-1100 cm⁻¹ range.

The table below summarizes the principal vibrational modes and their expected frequency ranges.

Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within the molecule. nist.gov Molecules with conjugated π-systems, such as this compound, typically exhibit strong absorption in the UV region due to π → π* transitions. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic, Structural, and Reactivity Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic, structural, and reactivity properties of various chemical compounds, including pyrazole (B372694) derivatives. nih.govresearchgate.net DFT calculations provide valuable insights into the fundamental characteristics of molecules, aiding in the understanding of their behavior and potential applications. For 1-(2,4-difluorophenyl)-1H-pyrazole, DFT studies are crucial in elucidating its molecular geometry, electronic distribution, and reactivity patterns. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nanobioletters.com

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy structure on the potential energy surface. For phenyl-substituted pyrazoles, a key conformational parameter is the dihedral angle between the pyrazole and phenyl rings. capes.gov.br This angle significantly influences the molecule's electronic properties and steric interactions.

In the case of this compound, the presence of two fluorine atoms on the phenyl ring introduces additional electronic and steric factors that dictate the preferred conformation. DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the optimized structure with high accuracy, often showing good agreement with experimental data from techniques like X-ray diffraction. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (pyrazole) | Data not available in search results |

| N-N (pyrazole) | Data not available in search results |

| C-F (phenyl) | Data not available in search results |

| C-N-N (pyrazole) | Data not available in search results |

| Dihedral Angle (pyrazole-phenyl) | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgacadpubl.eu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates a more reactive molecule. acadpubl.eu DFT calculations can accurately predict the energies of the HOMO and LUMO, providing insights into the charge transfer processes within the molecule. malayajournal.org For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate regions of negative potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. nanobioletters.comnih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atoms of the phenyl ring due to their high electronegativity. Conversely, the hydrogen atoms of the pyrazole and phenyl rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. researchgate.netresearchgate.net

NBO analysis can identify the key donor-acceptor interactions and their stabilization energies. For pyrazole derivatives, this analysis can shed light on the nature of the bonds within the pyrazole ring and the interactions between the pyrazole and the substituted phenyl ring. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can be compared with experimental data to validate molecular structures.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules with reasonable accuracy. arxiv.orgnmrdb.org For phenyl-substituted pyrazoles, the calculated chemical shifts are sensitive to the dihedral angle between the rings, making them a useful tool for conformational analysis. capes.gov.br The agreement between calculated and experimental NMR spectra provides strong evidence for the proposed structure. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT methods, can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. researchgate.net A good correlation between the calculated and experimental vibrational spectra confirms the optimized molecular geometry.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available | Data not available |

| Vibrational Frequency (cm⁻¹) | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com

For this compound, MD simulations could be used to explore its dynamic behavior in different solvents or its interaction with biological macromolecules, such as enzymes or receptors. nih.govresearchgate.net These simulations are particularly useful for understanding how the molecule behaves in a more complex, realistic environment, complementing the static picture provided by DFT calculations. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that relate the chemical structure of a series of compounds to their biological activity using physicochemical descriptors. nih.govrsc.org These models are pivotal in medicinal chemistry for predicting the activity of new compounds, thereby optimizing the drug discovery process. nih.govrsc.org For pyrazole derivatives, which are known for a wide array of pharmacological applications, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. nih.govrsc.orgnih.gov

While specific QSAR studies focusing solely on this compound are not extensively detailed in the available research, the principles of QSAR have been broadly applied to the pyrazole class. These studies often employ physicochemical descriptors such as hydrophobicity, electronic properties, and steric factors to build a correlative model with biological activity. nih.gov

A relevant study in the context of difluorophenyl-substituted pyrazoles involved the synthesis and characterization of 4-(2-(2,4-difluorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one (PYRA-2), a compound with structural similarities to this compound. researchgate.net This research highlighted the use of 2D-QSAR studies in designing novel anticancer agents based on pyrazole derivatives. researchgate.net Such models help in understanding how different substituents on the pyrazole ring influence the desired biological outcome. researchgate.net

Generally, QSAR models for pyrazole derivatives are developed by establishing a mathematical relationship between the biological activity (often expressed as pIC50) and various calculated molecular descriptors. nih.govnih.gov The robustness of these models is typically validated through internal and external validation methods to ensure their predictive power. nih.gov

Table 1: Key Physicochemical Descriptors in QSAR Studies of Pyrazole Derivatives

| Descriptor Category | Examples | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Influences how the molecule fits into a receptor site. |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

This table presents a generalized overview of descriptors commonly used in QSAR studies of pyrazole derivatives.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, a property that is highly sought after for applications in photonics and optoelectronics. nih.govresearchgate.net Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their versatile synthesis, extended π-conjugated systems, and potential for large molecular hyperpolarizabilities. nih.govresearchgate.net

Specific experimental or theoretical studies on the NLO properties of this compound are not detailed in the provided search results. However, research on analogous pyrazole structures provides valuable insights into the NLO potential of this class of compounds.

Studies on various pyrazoline and pyrazole derivatives have demonstrated significant NLO responses. researchgate.net For instance, the investigation of (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole revealed a notable two-photon absorption cross-section and first hyperpolarizability. nih.gov The NLO properties of these molecules are often attributed to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated bridge, a common structural motif in NLO chromophores. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to predict and understand the NLO properties of pyrazole derivatives. nih.gov These computational studies help in elucidating the relationship between molecular structure and hyperpolarizability, guiding the design of new materials with enhanced NLO characteristics. nih.gov

Table 2: Representative NLO Data for a Pyrazole Derivative

| Compound | Method | First Hyperpolarizability (β) (cm⁵/esu) | Two-Photon Absorption Cross-Section (σ₂) (GM) |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Experimental (HRS) | 45 ± 2 × 10⁻³⁰ | - |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Theoretical (MP2/6-311+G(d)) | 40 × 10⁻³⁰ | - |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Experimental (Z-scan) | - | 67 (at 690 nm) |

This table presents data for a representative pyrazole derivative, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, to illustrate the NLO properties investigated for this class of compounds. nih.gov Data for this compound is not available in the search results.

Molecular and Biochemical Mechanistic Investigations in Vitro, Non Clinical

Ligand-Target Binding Studies and Interaction Mechanisms (Excluding human clinical outcomes)

The interaction between a ligand and its biological target is the foundational event for its pharmacological effect. For 1-(2,4-difluorophenyl)-1H-pyrazole and its derivatives, these interactions have been extensively studied using computational and biochemical methods to elucidate binding modes and inhibitory mechanisms.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to protein targets at a molecular level. Studies on pyrazole (B372694) derivatives have identified key interactions that govern their binding affinity and selectivity.

Derivatives of 1H-pyrazole have been successfully docked into the active sites of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery. nih.gov For instance, docking studies on derivatives have revealed potential inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The simulations showed that these pyrazole compounds fit deeply within the binding pockets of these proteins, forming significant hydrogen bonds. nih.gov

In a study targeting Anaplastic Lymphoma Kinase (ALK), a co-crystal structure revealed that the pyrazole ring interacts with the hinge region residues Glu1197 and Met1199. nih.gov The 2,4-difluorophenyl group played a crucial role in stabilizing the "L-shaped" conformation of the inhibitor within the active site. nih.gov

Similarly, molecular dynamics simulations were employed to investigate the binding mode of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α). researchgate.net These simulations provided insights into the stability and dynamics of the ligand-protein complex. Another study used docking to predict the binding orientation of a pyrazole-4-carboxamide derivative in the active site of the enzyme succinate (B1194679) dehydrogenase (SDH), correlating with its observed inhibitory activity. nih.gov

Further research on 1,4-dihydroindeno[1,2-c]pyrazoles involved docking a potent inhibitor into a homology model of the hERG potassium channel. nih.gov This computational approach was instrumental in understanding the structural basis of its cardiotoxicity and guided the design of analogues with an improved safety profile by systematically disrupting key binding interactions with residues like Phe656 and Tyr652. nih.gov

Interactive Table: Molecular Docking of Pyrazole Derivatives with Protein Targets

| Derivative Class | Protein Target(s) | Key Interactions/Findings | Reference(s) |

|---|---|---|---|

| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Deep binding in pocket, formation of hydrogen bonds. | nih.gov |

| Pyrazole-based kinase inhibitor | Anaplastic Lymphoma Kinase (ALK) | Pyrazole interacts with hinge residues (Glu1197, Met1199); 2,4-difluorophenyl group provides stabilization. | nih.gov |

| Pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Predicted binding orientation in the active site. | nih.gov |

| Pyrazole-containing imides | Heat Shock Protein 90α (Hsp90α) | Explored the most likely binding mode of the ligand. | researchgate.net |

| 1,4-Dihydroindeno[1,2-c]pyrazoles | hERG potassium channel | Identified key binding interactions with Phe656, Tyr652, and Ser624. | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamide | Fibroblast Growth Factor Receptor 1 (FGFR1) | X-ray co-crystal structure confirmed irreversible binding. | nih.gov |

Cell-free enzyme assays are fundamental for characterizing the inhibitory activity of compounds, providing quantitative measures like IC₅₀ (half-maximal inhibitory concentration) and insights into the mechanism of inhibition (e.g., competitive, non-competitive). taylorfrancis.com

Pyrazole derivatives have demonstrated potent inhibitory effects against a range of enzymes. For example, a series of pyrazole-based compounds were identified as inhibitors of Checkpoint kinase 2 (Chk2), a key enzyme in the DNA damage response pathway. nih.gov In a cell-free assay, the most promising derivatives exhibited IC₅₀ values of 48.4 nM and 17.9 nM. nih.gov

In the context of cancer therapy, derivatives of 5-amino-1H-pyrazole-4-carboxamide were designed as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors. nih.gov The representative compound, 10h, showed significant activity against multiple FGFR isoforms in biochemical assays, with IC₅₀ values of 46 nM, 41 nM, and 99 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov It also inhibited a drug-resistant gatekeeper mutant (FGFR2 V564F) with an IC₅₀ of 62 nM. nih.gov

Another study focused on the inhibition of α-amylase, an enzyme whose inhibitors are known as starch blockers. ajchem-a.com Newly synthesized pyrazole derivatives were tested in vitro against α-amylase purified from the sera of pancreatic cancer patients. The inhibitory effect was found to be concentration-dependent, with one derivative achieving a maximum inhibition of 50%. ajchem-a.com

The antifungal activity of a pyrazole-4-carboxamide derivative, SCU2028, was linked to its potent inhibition of succinate dehydrogenase (SDH). nih.gov In vitro tests showed its inhibitory ability was 45-fold higher than that of the known fungicide bixafen. nih.gov

Interactive Table: In Vitro Enzyme Inhibition by Pyrazole Analogues

| Compound/Derivative Class | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference(s) |

|---|---|---|---|

| Pyrazole-based derivatives | Checkpoint kinase 2 (Chk2) | 17.9 nM and 48.4 nM | nih.gov |

| Afuresertib (pyrazole-based) | Akt1 kinase | Kᵢ = 0.08 nM, IC₅₀ = 1.3 nM | nih.gov |

| Asciminib (pyrazole-based) | Bcr-Abl kinase | Kᵈ = 0.5–0.8 nM, IC₅₀ = 0.5 nM | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamide (Compound 10h) | FGFR1 | 46 nM | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamide (Compound 10h) | FGFR2 | 41 nM | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamide (Compound 10h) | FGFR3 | 99 nM | nih.gov |

| Pyrazole derivative (Compound B) | α-Amylase | 50% inhibition (concentration-dependent) | ajchem-a.com |

| Pyrazole-4-carboxamide (SCU2028) | Succinate Dehydrogenase (SDH) | IC₅₀ = 7.48 mg L⁻¹ | nih.gov |

Exploration of Biochemical Pathway Modulation by this compound Analogues (In Vitro)

Beyond single-enzyme inhibition, research has explored how pyrazole analogues modulate broader biochemical signaling pathways in vitro. These pathways are complex networks that control cell functions like proliferation, survival, and apoptosis.

Akt kinase, a central node in the PI3K-Akt-mTOR signaling pathway, is a key target for anticancer agents. nih.gov This pathway is critical for cell survival and proliferation. nih.gov A conformationally restricted analogue of an existing pyrazole-based Akt inhibitor was developed to optimize activity and metabolic stability. nih.gov This compound, afuresertib, not only inhibited Akt1 kinase with high potency but also induced apoptosis and arrested the cell cycle in the S phase in HCT116 colon cancer cells. nih.gov

Bcr-Abl kinase is the target for treating chronic myeloid leukemia (CML). nih.gov Pyrazole derivatives have been developed as Bcr-Abl inhibitors, including non-ATP competitive inhibitors like Asciminib, which represents a different mechanism of targeting the kinase. nih.gov

Other pyrazole derivatives have been found to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. nih.gov Specifically, certain 1-acetyl-pyrazole derivatives were shown to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. nih.gov Additionally, some pyrazole-4-carboxylic acid ethyl esters were reported as potent inhibitors of neutrophil chemotaxis stimulated by interleukin-8 (IL-8), suggesting a role in modulating inflammatory pathways. nih.gov

Mechanistic Insights into Targeted Molecular Interactions (e.g., receptor binding, protein modulation)

Detailed mechanistic studies provide a deeper understanding of how pyrazole derivatives interact with their targets to elicit a biological response. These studies often combine structural biology, computational modeling, and biochemical assays.

The development of a new series of 1,3-diphenyl-1H-pyrazole derivatives identified them as potent partial agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov An in vitro assay confirmed their nanomolar binding affinity. nih.gov Further analysis characterized their competitive antagonism against the full agonist rosiglitazone, and binding mode analysis provided insights into the structural basis for their partial agonistic effect. nih.gov

For Fibroblast Growth Factor Receptors (FGFRs), the mechanism of inhibition by 5-amino-1H-pyrazole-4-carboxamide derivatives was elucidated through X-ray crystallography. nih.gov The co-crystal structure revealed that the compound binds irreversibly (covalently) to a cysteine residue in the FGFR1 kinase domain. nih.gov This covalent binding provides a durable inhibitory effect and is a key strategy for overcoming drug resistance associated with gatekeeper mutations. nih.gov

Similarly, the selectivity of a pyrazole-based inhibitor for ALK over TrkA was explained by its cocrystal structure. nih.gov The pyrazole moiety's interaction with the hinge region and a steric clash forced the molecule into a conformation optimal for binding to ALK. nih.gov The 2,4-difluorophenyl group was specifically noted for its role in stabilizing this favorable conformation. nih.gov This structural insight highlights how specific substitutions on the pyrazole scaffold can fine-tune selectivity and potency for a given protein target.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Investigation of Substituent Effects on Chemical Properties

Impact of Pyrazole (B372694) Ring Substitutions

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers several positions for substitution, each providing a unique opportunity to modulate the molecule's properties.

Substitutions at the C3, C4, and C5 positions of the pyrazole ring have been a primary focus of SAR studies. For instance, the introduction of a carboxamido group at the C3-position has been identified as a crucial structural requirement for potent and selective antagonistic activity at the brain cannabinoid CB1 receptor in related pyrazole derivatives. acs.org Similarly, the presence of a p-iodophenyl group at the C5-position and a piperidinyl carboxamide at the C3-position, in conjunction with a 2,4-dichlorophenyl group at the N1-position, resulted in the most potent compound in a series of cannabinoid receptor antagonists. acs.org

The introduction of a methyl group at the C4-position has also been explored. acs.org Furthermore, the nature of substituents at the 4-position of the pyrazole ring can determine the activity of the resulting compounds, with electron-withdrawing groups like chlorine, fluorine, or bromine demonstrating better activity in certain contexts than electron-donating groups such as methoxy (B1213986) or hydrogen. mdpi.com

The synthesis of various substituted pyrazoles often involves the cyclocondensation of hydrazines with dicarbonyl compounds or their equivalents. mdpi.comnih.gov For example, the reaction of 1,3-diketones with aryl hydrazines is a common method for creating 1,3,5-substituted pyrazoles. nih.gov

Interactive Table: Impact of Pyrazole Ring Substitutions

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C3 | Carboxamido | Crucial for CB1 receptor antagonistic activity | acs.org |

| C3 | Piperidinyl carboxamide | Component of a highly potent CB1 antagonist | acs.org |

| C4 | Methyl | Explored in SAR studies of cannabinoid antagonists | acs.org |

| C4 | Electron-withdrawing groups (Cl, F, Br) | Generally leads to better biological activity | mdpi.com |

| C4 | Electron-donating groups (OCH3, H) | Generally leads to lower biological activity | mdpi.com |

| C5 | p-Iodophenyl | Component of a highly potent CB1 antagonist | acs.org |

Influence of Fluorination Pattern and other Substitutions on the Phenyl Ring

The 2,4-difluorophenyl group at the N1-position of the pyrazole is a key feature of the parent compound. The fluorine atoms significantly influence the molecule's electronic properties and its ability to interact with biological targets. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's lipophilicity, which affects its ability to cross cell membranes. ontosight.ai

Studies on related compounds have highlighted the importance of the substitution pattern on the N1-phenyl ring. For example, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at this position was found to be a requirement for potent activity. acs.org This suggests that the electronic and steric properties imparted by the di-halogenated phenyl ring are critical for receptor binding.

Further research has explored the impact of other substituents on the phenyl ring. For instance, the synthesis of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives has been undertaken to create novel ryanodine (B192298) receptor regulators with insecticidal activity. nih.gov In this case, the specific combination of chloro and difluoro substituents on the phenyl ring was designed to achieve a desired biological effect.

The introduction of fluorine atoms onto aromatic and heterocyclic rings is a well-established strategy in drug discovery to enhance metabolic stability and binding affinity. nih.gov The precise placement of these fluorine atoms, as in the 2,4-difluoro configuration, is often the result of rational design aimed at optimizing interactions with a specific biological target.

Interactive Table: Influence of Phenyl Ring Substitutions

| Position | Substituent Pattern | Context/Observed Effect | Reference |

|---|---|---|---|

| N1 | 2,4-Dichlorophenyl | Required for potent CB1 receptor antagonistic activity | acs.org |

| N1 | 2-Chloro-4,5-difluorophenyl | Designed for insecticidal activity as ryanodine receptor regulators | nih.gov |

| N1 | 2,4-Difluorophenyl | Core structure of the subject compound, influences electronic properties | ontosight.ai |

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with biological macromolecules like proteins and enzymes. Conformational analysis of 1-(2,4-difluorophenyl)-1H-pyrazole derivatives seeks to understand the preferred spatial arrangement of their atoms and how this influences their ability to bind to specific targets.